阿洛布瑞西布

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GS-5829 是一种口服的小分子研究性抑制剂,针对溴结构域和末端(BET)蛋白家族。BET 蛋白调节关键癌基因(包括 MYC)的转录,这些癌基因参与癌细胞生长。 GS-5829 已被设想用于治疗实体瘤和血液恶性肿瘤 .

科学研究应用

作用机制

GS-5829 通过选择性结合参与基因转录调控的 BET 蛋白溴结构域来发挥其作用。 通过结合这些溴结构域,GS-5829 阻断了阳性转录延伸因子 b 到雄激素受体靶基因的募集,从而抑制了这些基因的转录 . 这导致了 MYC 等癌基因的下调和癌细胞生长的抑制 . 参与 GS-5829 作用机制的分子靶点和途径包括 BET 蛋白的溴结构域、雄激素受体信号通路和 MYC 癌基因 .

生化分析

Biochemical Properties

Alobresib interacts with the BET bromodomain proteins BRD2, BRD3, BRD4, and BRDT . These proteins are involved in the regulation of gene expression through their ability to recognize and bind to acetylated histones . By binding to these proteins, Alobresib can disrupt their function and alter the expression of certain genes .

Cellular Effects

Alobresib has been shown to inhibit cell proliferation in primary uterine serous carcinoma cell lines . It also decreases the levels of certain proteins like Blk and Myc, and increases the levels of IκBα in patient-derived chronic lymphocytic leukemia (CLL) cells . These changes can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Alobresib involves its binding to BET bromodomain proteins, thereby preventing these proteins from interacting with acetylated histones and transcription factors . This can lead to changes in gene expression, including the downregulation of genes that promote cell proliferation .

Dosage Effects in Animal Models

It has been reported that Alobresib impairs tumor growth in USC-ARK and USC-ARK2 xenograft mouse models .

Metabolic Pathways

Given its role as a BET bromodomain inhibitor, it is likely that Alobresib can influence various metabolic pathways by altering the expression of genes involved in these pathways .

Subcellular Localization

Given its role as a BET bromodomain inhibitor, it is likely that Alobresib localizes to the nucleus where it can interact with BET proteins and influence gene expression .

准备方法

GS-5829 的合成涉及制备选择性结合 BET 蛋白溴结构域的小分子抑制剂。GS-5829 的具体合成路线和反应条件为专有信息,未公开。 通常的方法包括使用有机合成技术来创建能够有效抑制 BET 蛋白的分子 .

化学反应分析

GS-5829 经历各种化学反应,主要涉及其与 BET 蛋白的相互作用。 该化合物与 BET 蛋白溴结构域中的乙酰化赖氨酸识别基序结合,阻碍其与乙酰化组蛋白的相互作用,干扰 BET 调节的靶基因的转录 . 这些反应形成的主要产物是抑制的 BET 蛋白以及随后癌基因表达的下调 .

相似化合物的比较

类似的化合物包括 JQ1、CPI-203 和 GS-626510 . 这些化合物也靶向 BET 蛋白的溴结构域,并抑制其与乙酰化组蛋白的相互作用。 GS-5829 在其对 BET 蛋白的选择性和效力方面表现出独特的特性 . 在比较研究中,与其他 BET 抑制剂相比,GS-5829 在减少肿瘤生长和诱导癌细胞凋亡方面显示出更高的疗效 .

属性

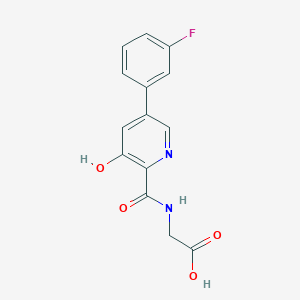

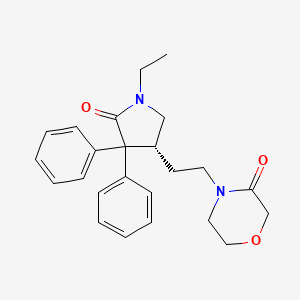

IUPAC Name |

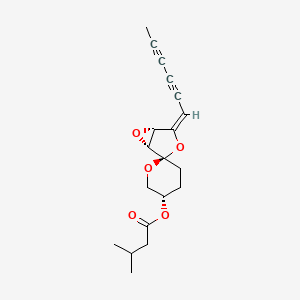

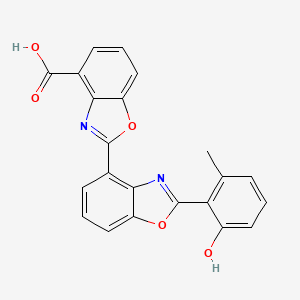

[2-cyclopropyl-6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-benzimidazol-4-yl]-dipyridin-2-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N5O2/c1-15-23(16(2)33-31-15)18-13-19(24-20(14-18)29-25(30-24)17-9-10-17)26(32,21-7-3-5-11-27-21)22-8-4-6-12-28-22/h3-8,11-14,17,32H,9-10H2,1-2H3,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSUJGUHYXQSOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC(=C3C(=C2)NC(=N3)C4CC4)C(C5=CC=CC=N5)(C6=CC=CC=N6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1637771-14-2 |

Source

|

| Record name | Alobresib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1637771142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alobresib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14970 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALOBRESIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QBL0BLP3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

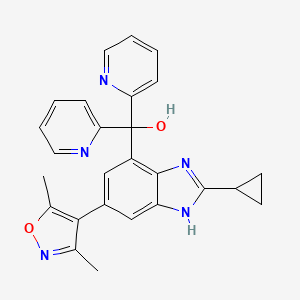

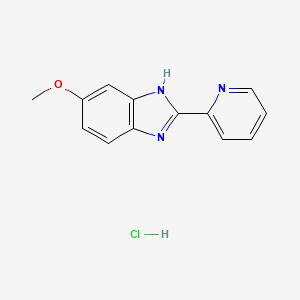

![13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;hydrochloride](/img/structure/B605257.png)

![2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid](/img/structure/B605258.png)